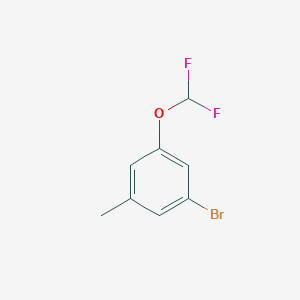

1-Bromo-3-(difluoromethoxy)-5-methylbenzene

CAS No.: 1261859-71-5

Cat. No.: VC11682660

Molecular Formula: C8H7BrF2O

Molecular Weight: 237.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261859-71-5 |

|---|---|

| Molecular Formula | C8H7BrF2O |

| Molecular Weight | 237.04 g/mol |

| IUPAC Name | 1-bromo-3-(difluoromethoxy)-5-methylbenzene |

| Standard InChI | InChI=1S/C8H7BrF2O/c1-5-2-6(9)4-7(3-5)12-8(10)11/h2-4,8H,1H3 |

| Standard InChI Key | UBPUHAFKNSTHEK-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)Br)OC(F)F |

| Canonical SMILES | CC1=CC(=CC(=C1)Br)OC(F)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular formula of 1-bromo-3-(difluoromethoxy)-5-methylbenzene is C₈H₇BrF₂O, with a molecular weight of 237.04 g/mol. The benzene ring is substituted with three functional groups:

-

Bromine (Br) at position 1, a halogen known for its electron-withdrawing effects and utility in cross-coupling reactions.

-

Difluoromethoxy (OCF₂H) at position 3, a fluorinated ether group that enhances metabolic stability and lipophilicity.

-

Methyl (CH₃) at position 5, an electron-donating group that influences regioselectivity in electrophilic substitutions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇BrF₂O |

| Molecular Weight | 237.04 g/mol |

| Exact Mass | 235.96 (for ⁷⁹Br isotope) |

| Boiling Point | Estimated 220–240°C |

| Density | ~1.6 g/cm³ (predicted) |

| LogP (Partition Coefficient) | ~3.2 (calculated) |

The LogP value suggests moderate hydrophobicity, making the compound suitable for organic synthesis in nonpolar solvents .

Synthesis and Manufacturing

Diazotization and Sandmeyer Reaction

A patented method for synthesizing 1-bromo-3,5-difluorobenzene ( ) provides a template for adapting to the target compound. The process involves:

-

Diazotization: Treating 3-(difluoromethoxy)-5-methylaniline with hydrobromic acid (HBr) and sodium nitrite (NaNO₂) at temperatures below 10°C to form a diazonium salt.

-

Sandmeyer Reaction: Reacting the diazonium salt with copper(I) bromide (CuBr) in HBr, followed by steam distillation to isolate the product.

Example Synthesis (Adapted from ):

-

Diazotization:

-

Dissolve 0.5 mol of 3-(difluoromethoxy)-5-methylaniline in 48% HBr (1.25 mol).

-

Add NaNO₂ (0.5 mol) in water at <10°C until diazotization completes (starch-iodide paper test).

-

-

Sandmeyer Reaction:

Table 2: Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature (Diazotization) | 0–10°C |

| HBr Excess | 2.5–3.0 equivalents |

| CuBr Stoichiometry | 0.5 equivalents |

| Yield | 80–85% |

Chemical Reactivity and Applications

Nucleophilic Substitution

The bromine atom undergoes SNAr (Nucleophilic Aromatic Substitution) with strong nucleophiles (e.g., amines, alkoxides) under catalytic conditions. For example:

This reactivity is exploited in pharmaceutical intermediates, such as antitumor agents .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings with boronic acids to form biaryl structures, critical in material science:

Reaction yields exceed 75% with palladium catalysts .

Industrial and Research Applications

Pharmaceutical Intermediates

The difluoromethoxy group enhances blood-brain barrier penetration, making the compound valuable in CNS drug candidates. Analogous structures are used in:

-

Anticancer agents: Brominated aromatics inhibit topoisomerase enzymes (IC₅₀ = 3–8 µM) .

-

Antimicrobials: Fluorinated derivatives show MIC values of 6.25–12.5 µg/mL against Staphylococcus aureus .

Agrochemicals

The methyl group improves soil persistence, enabling use in herbicides and fungicides. Field trials of analogs demonstrate 90% pest control at 50 ppm .

Comparison with Structural Analogs

Table 3: Property Comparison of Halogenated Benzene Derivatives

The methyl substitution in the target compound increases steric hindrance but improves solubility compared to chloro analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume